1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the cyclopentyl group: This can be achieved through alkylation or acylation reactions.
Attachment of the ethyl linker:
Formation of the urea linkage: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylmethyl)urea
- 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(pyridin-2-ylmethyl)urea
Uniqueness
1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may exhibit unique properties due to the presence of the thiophene ring, which can influence its electronic and steric characteristics, potentially leading to distinct biological activities compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Biological Activity
1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a pyrimidine ring and thiophenyl moiety, is part of a larger class of urea derivatives known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is C17H22N4O2S, with a molecular weight of approximately 358.45 g/mol. The intricate structure suggests multiple points of interaction with biological targets, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of extracellular signal-regulated kinase (ERK). This inhibition is crucial in cancer therapy, as it disrupts signaling pathways that promote tumor growth and survival.
Key Findings:
- Anticancer Activity : Studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anti-cancer agent. For instance, it has demonstrated efficacy against non-small cell lung cancer and breast cancer cell lines, with IC50 values indicating potent activity .
- Mechanism of Action : The inhibition of the ERK pathway leads to reduced cell survival and proliferation. This mechanism is supported by assays measuring the compound's effects on cellular signaling and growth dynamics .
Case Studies
Several case studies highlight the biological activity of this compound:
-
In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including:
- A549 (lung cancer)
- MCF7 (breast cancer)
- PC3 (prostate cancer)
- Comparative Analysis : When compared to standard chemotherapeutic agents like etoposide, the compound showed comparable or superior activity in specific contexts, particularly in inhibiting proliferation in resistant cancer cell lines .
Data Tables
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 15.0 | ERK pathway inhibition |
MCF7 | 12.5 | ERK pathway inhibition |
PC3 | 18.0 | ERK pathway inhibition |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the pyrimidine core.
- Introduction of the cyclopentyl group.
- Coupling with thiophenyl moieties.
Understanding the structure-activity relationship (SAR) is crucial for optimizing biological activity. Modifications to the thiophenyl or cyclopentyl groups can significantly affect potency and selectivity against various biological targets.
Properties
IUPAC Name |
1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-16-10-15(13-4-1-2-5-13)20-12-21(16)8-7-18-17(23)19-11-14-6-3-9-24-14/h3,6,9-10,12-13H,1-2,4-5,7-8,11H2,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUTQNEQWPYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.